molecular formula C19H20BrNO B7432590 N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide

Cat. No. B7432590
M. Wt: 358.3 g/mol
InChI Key: JKIJNIVDBSEICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPB is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of biological effects in various tissues and organs.

Mechanism of Action

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide exerts its biological effects by binding to estrogen receptors and modulating their activity. N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to act as an estrogen receptor antagonist in some tissues, while acting as an estrogen receptor agonist in others. This selective modulation of estrogen receptor activity is thought to underlie many of the biological effects of N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to have a range of biochemical and physiological effects in various tissues and organs. In breast cancer cells, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to inhibit cell proliferation and induce apoptosis. In the brain, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to protect against oxidative stress and inflammation. In the male reproductive system, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to inhibit sperm motility and reduce fertility.

Advantages and Limitations for Lab Experiments

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has several advantages for use in scientific research. It is a relatively small molecule that can be easily synthesized and modified. It has been shown to have a range of biological effects in various tissues and organs, making it a versatile tool for studying a variety of biological processes. However, there are also limitations to the use of N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide in lab experiments. Its effects can be tissue-specific and may vary depending on the experimental conditions. Additionally, its potential use as a male contraceptive agent may raise ethical concerns for some researchers.

Future Directions

There are several potential future directions for research on N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide. In cancer research, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could be further studied as a potential therapeutic agent for breast cancer and other estrogen receptor-positive cancers. In neurobiology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could be investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In reproductive biology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could be studied further as a potential male contraceptive agent. Additionally, the development of new analogs of N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide could lead to the discovery of compounds with improved efficacy and specificity for various biological processes.

Synthesis Methods

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde with phenylacetonitrile, followed by reaction with 3,3-dimethylbut-2-enal. Another method involves the reaction of 2-bromobenzaldehyde with phenylacetonitrile, followed by reaction with 3,3-dimethylbutan-2-one.

Scientific Research Applications

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and reproductive biology. In cancer research, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to inhibit the growth of breast cancer cells by modulating estrogen receptor signaling pathways. In neurobiology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In reproductive biology, N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide has been shown to have potential as a male contraceptive agent.

properties

IUPAC Name

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c1-14(2)13-18(22)21(3)19(15-9-5-4-6-10-15)16-11-7-8-12-17(16)20/h4-13,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIJNIVDBSEICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide

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